molecular formula C12H15NO2 B2752947 (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 916989-85-0

(2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2752947
CAS No.: 916989-85-0
M. Wt: 205.257
InChI Key: QBMMITATXZJWDG-FPLPWBNLSA-N
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Description

(2Z)-3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a chiral compound belonging to the class of chalcone derivatives, characterized by a propenone linker connecting a 3-methoxyphenyl group and a dimethylamino group, with a specific Z-configuration around the central double bond . This specific stereochemistry is critical for its molecular interactions and biological activity, making it a compound of interest in medicinal chemistry research. In research settings, this compound serves as a valuable building block for the synthesis of more complex molecules. Its structural features, including the electron-donating methoxy and dimethylamino groups, make it a versatile intermediate for exploring structure-activity relationships. Related chalcone and benzopyranone analogs have been investigated for a range of potential biological activities, including interactions with estrogen receptors . Such compounds are studied for their potential research applications in modulating hormonal pathways . Researchers can utilize this compound to develop novel synthetic analogs aimed at evaluating inhibitory effects on various cellular processes. It is supplied as a solid and must be stored sealed in dry conditions at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3/h4-9H,1-3H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMMITATXZJWDG-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the reaction of 3-methoxybenzaldehyde with dimethylamine in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods

In an industrial setting, the production of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions, improved safety, and higher efficiency compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one as an anticancer agent. The compound has been investigated for its ability to inhibit specific cancer cell lines through modulation of apoptotic pathways.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibitory effects on cancer cell proliferation by inducing apoptosis in vitro . The mechanism involved the disruption of mitochondrial membrane potential, leading to caspase activation.

Neuroprotective Effects

Another promising application is in neuroprotection. The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.

  • Case Study : Research indicated that (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This effect is attributed to its ability to modulate inflammatory cytokines and enhance antioxidant defenses.

Organic Light Emitting Diodes (OLEDs)

The structural properties of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one make it suitable for applications in organic electronics, particularly OLEDs.

  • Data Table: OLED Performance Metrics
CompoundLuminance (cd/m²)Efficiency (lm/W)Lifetime (hours)
(2Z)-3-(dimethylamino)...30004510000
Control Compound2500408000

The above table illustrates that the compound outperforms control compounds in terms of luminance and efficiency, indicating its potential for high-performance OLED applications .

Photovoltaic Devices

Additionally, this compound has been explored for use in photovoltaic devices due to its light absorption properties.

  • Case Study : A study demonstrated that incorporating (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one into polymer blends improved the overall efficiency of solar cells by enhancing charge transport properties .

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) Pyridinyl and Bromopyridinyl Derivatives
  • Compound 6: (Z)-2-(2-Bromopyridin-4-yl)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one Structural Difference: Incorporates a 2-bromopyridinyl group at the α-position. Application: Precursor for pyrazole derivatives (e.g., Compound 7) with demonstrated anticancer activity . Reactivity: Bromine enhances electrophilic substitution, enabling cross-coupling reactions.
(b) Thiophene and Nitrophenyl Derivatives
  • (E)-3-(Dimethylamino)-1-(Thiophen-2-yl)prop-2-en-1-one (5b) Structural Difference: Thiophene replaces the 3-methoxyphenyl group. Properties: Increased electron-rich character due to sulfur, altering solubility and reactivity in cyclization reactions .
  • (E)-3-(Dimethylamino)-1-(4-Nitrophenyl)prop-2-en-1-one Structural Difference: Nitro group (electron-withdrawing) vs. methoxy (electron-donating). Impact: Reduced electron density on the enone system, affecting nucleophilic attack rates .

Fluorophenyl Chalcone Analogs

  • (2E)-3-(Dimethylamino)-1-(4-Fluorophenyl)prop-2-en-1-one Structural Difference: Fluorine substituent introduces electronegativity and planarizes the molecule. Crystallography: Dihedral angles between fluorophenyl and central rings range from 7.14° to 56.26°, influencing packing efficiency and crystal stability . Application: Versatile substrate for heterocyclic drug intermediates .

Heterocyclic Modifications

  • (E)-3-(Dimethylamino)-1-(1H-Indol-3-yl)prop-2-en-1-one Structural Difference: Indole ring replaces methoxyphenyl. Application: Intermediate in synthesizing osimertinib (anticancer drug). Optimized synthetic routes emphasize yield and purity .
  • Triazole-Containing Chalcones
    • Example: (Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
    • Structural Difference: Triazole ring introduces hydrogen-bonding capability, enhancing biological target interactions .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility
Target Compound C₁₂H₁₅NO₂ 217.25* 3-Methoxyphenyl, Z-enone Not reported Moderate (DMF)
(2Z)-3-(Dimethylamino)-1-(Pyridin-3-yl) C₁₁H₁₃N₃O 176.22 Pyridinyl Not reported High (DMSO)
(E)-1-(4-Fluorophenyl) Analog C₁₁H₁₂FNO 193.22 4-Fluorophenyl 95–97 Low (Water)
(E)-1-(Thiophen-2-yl) Analog C₉H₁₁NOS 181.25 Thiophene Not reported Moderate (EtOH)

*Calculated based on molecular formula.

Biological Activity

(2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article will explore the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₃H₁₅N₁O₂
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 1164513-83-0

Biological Activity Overview

The biological activity of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one has been investigated in various studies, revealing multiple mechanisms of action:

  • Anticancer Activity : Studies have indicated that chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of chalcone derivatives, including (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one. The results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Antimicrobial Activity

Research conducted on the antimicrobial properties of chalcones reported that (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound could significantly reduce the production of nitric oxide in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The reduction in nitric oxide levels was measured using Griess reagent, showing a dose-dependent response .

Data Table: Summary of Biological Activities

Biological ActivityTest System/ModelResultReference
AnticancerMCF-7 CellsIC50 = 15 µM
AntimicrobialS. aureus, B. subtilisMIC = 32 µg/mL
Anti-inflammatoryMacrophagesReduced NO production

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) while maintaining >80% yield .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance enolate formation but may require post-reaction purification to remove residues .

Q. Table 1: Representative Reaction Conditions

Starting MaterialsCatalystSolventTemp (°C)Time (h)Yield (%)
3-Methoxyacetophenone + DimethylaminoaldehydeNaOHEthanol/Water701875
3-Methoxyacetophenone + DimethylaminoaldehydeKOHDMF100682

How is the Z-configuration of the α,β-unsaturated ketone moiety experimentally confirmed?

Answer:
The Z-geometry is confirmed through:

  • X-ray crystallography : Bond angles and torsion angles (e.g., C=C–N–C) distinguish Z/E isomers. For example, a torsion angle of <30° supports the Z-configuration .
  • NMR spectroscopy : Coupling constants (J) between vinyl protons. A J value of 10–12 Hz indicates trans configuration (E), while lower values (e.g., 6–8 Hz) suggest cis (Z) .

Advanced Tip : Discrepancies between NMR and X-ray data may arise from dynamic effects in solution. Use DFT calculations to model equilibrium geometries and validate experimental results .

What computational methods are effective in predicting the biological activity of this compound?

Answer:

  • Molecular docking : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina or Schrödinger. The dimethylamino group shows strong binding to ATP-binding pockets in kinases .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with antimicrobial activity. Hammett constants (σ) of substituents predict electron-withdrawing/donating effects on reactivity .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetics, highlighting potential blood-brain barrier penetration due to moderate LogP (~2.5) .

How can conflicting data between spectroscopic and crystallographic structural determinations be resolved?

Answer:
Conflicts often arise from:

  • Dynamic disorder in crystals : Temperature-dependent X-ray studies (e.g., 100 K vs. 298 K) reduce thermal motion artifacts .
  • Solvent polarity effects on NMR : Compare spectra in DMSO-d6 (polar) vs. CDCl3 (non-polar) to identify solvent-induced conformational changes .

Case Study : In (2Z)-3-(dimethylamino)-1-phenylprop-2-en-1-one analogs, NMR suggested E-configuration due to solvent stabilization, but X-ray confirmed Z. Use NOESY to detect through-space interactions and resolve ambiguities .

What experimental designs address limitations in generalizing biological activity data?

Answer:

  • High-throughput screening (HTS) : Test against diverse cell lines (e.g., NCI-60 panel) to identify selective cytotoxicity .
  • Dose-response variability : Use Hill slope analysis to differentiate specific binding (steep slope) from non-specific interactions (shallow slope) .
  • Control for degradation : Store samples at –20°C with desiccants and monitor stability via HPLC at t = 0, 24, 48 hours .

Q. Table 2: Biological Activity Data

Assay TypeTargetIC50 (µM)MechanismReference
AntimicrobialS. aureus12.3Membrane disruption
AnticancerHeLa cells8.7ROS induction

How are structure-activity relationships (SAR) explored for methoxy and dimethylamino substituents?

Answer:

  • Methoxy position : Compare 3-methoxy vs. 4-methoxy analogs. 3-Substitution enhances π-π stacking with aromatic residues in target proteins .
  • Dimethylamino modification : Replace with pyrrolidino or morpholino groups. Bulkier substituents reduce solubility but improve target affinity .

Advanced Method : Fragment-based drug design (FBDD) isolates the enone fragment to study its covalent binding potential with cysteine residues .

What analytical techniques are critical for purity assessment and impurity profiling?

Answer:

  • HPLC-MS : Quantify residual solvents (e.g., DMF) and byproducts (e.g., E-isomer) with a C18 column and gradient elution (5–95% acetonitrile) .
  • Elemental analysis : Confirm C, H, N composition within ±0.4% theoretical values .
  • TGA/DSC : Monitor thermal decomposition (>200°C) to assess stability for long-term storage .

How can synthetic byproducts be characterized and minimized?

Answer:

  • Byproduct identification : Use LC-NMR to detect Michael adducts or oxidation products (e.g., quinone derivatives) .
  • Minimization strategies :
    • Inert atmosphere : Reduce oxidation by conducting reactions under N2/Ar .
    • Add antioxidants : 0.1% BHT (butylated hydroxytoluene) prevents radical-mediated side reactions .

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